6-iodo-N,N-dimethylpyrimidin-4-amine
Overview
Description
6-Iodo-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of iodine and dimethylamine groups in its structure makes it a compound of interest in various chemical and biological research fields .
Preparation Methods
The synthesis of 6-iodo-N,N-dimethylpyrimidin-4-amine typically involves the iodination of N,N-dimethylpyrimidin-4-amine. One common method includes the reaction of N,N-dimethylpyrimidin-4-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Iodo-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and primary amines.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the iodine atom, forming N,N-dimethylpyrimidin-4-amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a carbon-carbon bond formation with the help of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a primary amine would yield an N,N-dimethylpyrimidin-4-amine derivative with the new substituent replacing the iodine atom.
Scientific Research Applications
6-Iodo-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for designing molecules that can interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-N,N-dimethylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives might inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6-Iodo-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
N,N-Dimethylpyrimidin-4-amine: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with chlorine instead of iodine, leading to different reactivity and biological properties.
6-Bromo-N,N-dimethylpyrimidin-4-amine: Contains bromine, which is less reactive than iodine but more reactive than chlorine in substitution reactions.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
6-iodo-N,N-dimethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUQMBPVDAZNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.